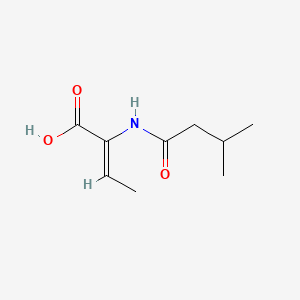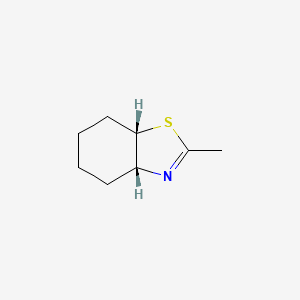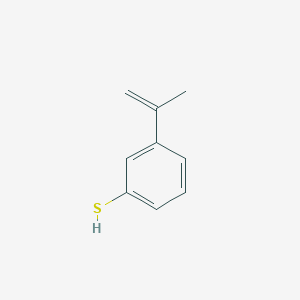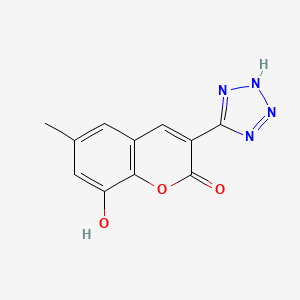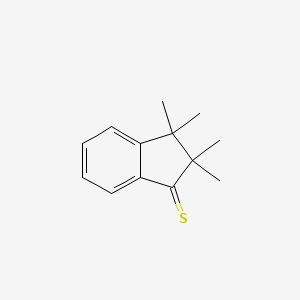
2,2,3,3-Tetramethylindan-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetramethylindan-1-thione is an organosulfur compound characterized by the presence of a thioketone functional group. This compound is structurally related to indan derivatives and is known for its unique photophysical and electrochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The dimethylation can be achieved using sodium hydride (NaH) and methyl iodide (MeI) as reagents . The resulting dimethylated indanone is then treated with phosphorus pentasulfide (P2S5) or Lawesson’s reagent to replace the oxygen atom with a sulfur atom, forming the thione .
Industrial Production Methods
While specific industrial production methods for 2,2,3,3-Tetramethylindan-1-thione are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethylindan-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group back to a ketone.
Substitution: The thione group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the thione group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Indanone derivatives.
Substitution: Various substituted indan derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethylindan-1-thione involves its interaction with molecular targets through its thioketone group. The compound can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylindan-1-thione: A related compound with similar photophysical properties but lacking the additional methyl groups at the 3 position.
2,2-Dimethylindan-1-one-3-thione: Contains an additional carbonyl group, leading to different photophysical characteristics.
4H-Pyran-4-thione: Another thioketone with distinct structural and electronic properties.
Uniqueness
2,2,3,3-Tetramethylindan-1-thione is unique due to its highly substituted indan structure, which imparts distinct steric and electronic effects. These effects influence its reactivity and photophysical properties, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
74768-62-0 |
|---|---|
Molecular Formula |
C13H16S |
Molecular Weight |
204.33 g/mol |
IUPAC Name |
2,2,3,3-tetramethylindene-1-thione |
InChI |
InChI=1S/C13H16S/c1-12(2)10-8-6-5-7-9(10)11(14)13(12,3)4/h5-8H,1-4H3 |
InChI Key |
SCVBXGNNXIMZPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=S)C1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


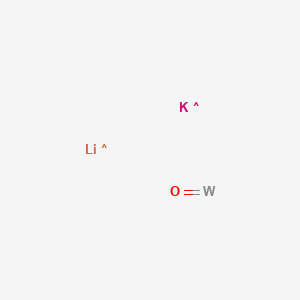
![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)

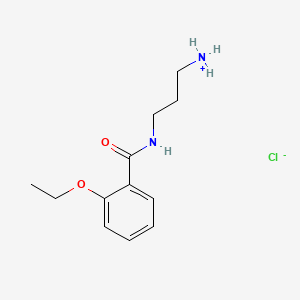
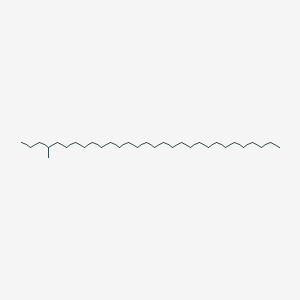

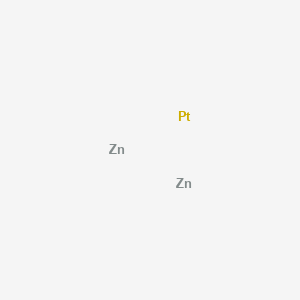
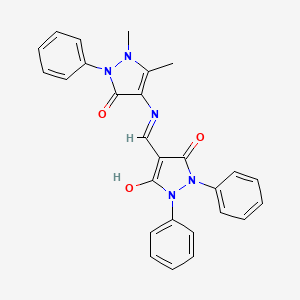
![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
